3-(Dimethylamino)-3-methylbutan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

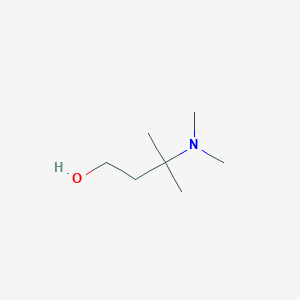

3-(Dimethylamino)-3-methylbutan-1-ol: is an organic compound with the molecular formula C6H15NO It is a tertiary amine alcohol, characterized by the presence of a dimethylamino group attached to a butanol backbone

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-3-methylbutan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloro-3-methylbutan-1-ol with dimethylamine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the dimethylamino group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, often using catalysts to enhance the reaction rate and selectivity.

化学反応の分析

Types of Reactions: 3-(Dimethylamino)-3-methylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Alkyl halides or sulfonates can be used as reagents for substitution reactions.

Major Products Formed:

Oxidation: Formation of 3-(dimethylamino)-3-methylbutan-2-one.

Reduction: Formation of 3-(dimethylamino)-3-methylbutane.

Substitution: Formation of various substituted amines depending on the reagent used.

科学的研究の応用

Chemical Properties and Reactions

Chemical Structure:

- Molecular Formula: C₇H₁₉N₁O

- Molecular Weight: 115.24 g/mol

Reactivity:

The compound undergoes several key reactions:

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction: Can be reduced to form corresponding amines.

- Substitution: The dimethylamino group allows for nucleophilic substitution reactions.

Common Reagents:

- Oxidation Reagents: Potassium permanganate, chromium trioxide.

- Reduction Conditions: Hydrogen gas with palladium catalyst.

- Substitution Reagents: Alkyl halides or sulfonates.

Organic Synthesis

DMBA serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to modify biomolecules makes it a crucial reagent in organic chemistry.

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used in the synthesis of active pharmaceutical ingredients (APIs) such as analgesics and enzyme inhibitors. |

| Agrochemicals | Acts as an intermediate in the development of herbicides and pesticides. |

Medicinal Chemistry

In medicinal chemistry, DMBA's interaction with biological targets facilitates the development of new therapeutic agents. Its properties allow it to modulate enzyme activity and receptor interactions.

Case Study: Analgesic Development

Research has shown that compounds derived from DMBA exhibit analgesic properties without the side effects associated with traditional opioids. This has led to its exploration as a potential candidate for pain management therapies.

Biological Research

DMBA is utilized for modifying biomolecules, contributing to the synthesis of biologically active compounds such as receptor ligands and enzyme inhibitors.

| Biological Activity | Mechanism |

|---|---|

| Enzyme Inhibition | Interacts with enzymes through hydrogen bonding and electrostatic interactions. |

| Receptor Modulation | Alters receptor activity, impacting various biochemical pathways. |

Industrial Applications

In industry, DMBA is employed in the production of specialty chemicals, polymers, and surfactants. Its versatility makes it suitable for various manufacturing processes.

| Industrial Application | Description |

|---|---|

| Surfactants | Used in formulations for detergents and cleaning products. |

| Polymers | Acts as a catalyst or intermediate in polymerization reactions for plastics and resins. |

作用機序

The mechanism of action of 3-(Dimethylamino)-3-methylbutan-1-ol involves its interaction with molecular targets through its amine and alcohol groups. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group can participate in nucleophilic and electrophilic reactions. These interactions enable the compound to modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.

類似化合物との比較

- 3-(Dimethylamino)-1-propanol

- 3-(Dimethylamino)-2-methylpropan-1-ol

- 3-(Dimethylamino)-1-butanol

Comparison: Compared to these similar compounds, 3-(Dimethylamino)-3-methylbutan-1-ol is unique due to the presence of a methyl group at the third carbon position, which influences its steric and electronic properties

生物活性

3-(Dimethylamino)-3-methylbutan-1-ol, also known as DMBA, is a tertiary amine that has garnered interest in various fields, including pharmacology and toxicology. This compound's unique structure allows it to interact with biological systems, leading to a range of potential biological activities. This article explores the biological activity of DMBA, including its mechanisms of action, toxicity, and therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : C7H17N

- Molecular Weight : 115.22 g/mol

- CAS Number : 5984-60-5

The compound features a dimethylamino group attached to a branched alkyl chain, which influences its solubility and reactivity.

The biological activity of DMBA is primarily attributed to its ability to act as a neurotransmitter modulator. It is hypothesized that DMBA may influence neurotransmitter release or uptake due to its structural similarity to other biologically active amines. The following mechanisms have been proposed:

- Inhibition of Acetylcholinesterase : DMBA may inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which can enhance cholinergic signaling.

- Interaction with Receptors : The compound may bind to various receptor types, including adrenergic and muscarinic receptors, influencing physiological responses such as heart rate and smooth muscle contraction.

Toxicity Studies

Research indicates that DMBA exhibits varying degrees of toxicity depending on the dosage and exposure route. Key findings include:

- Acute Toxicity : In studies involving oral administration in rodents, the LD50 was determined to be approximately 4500 mg/kg for rats, indicating a relatively low acute toxicity profile at standard laboratory doses .

- Chronic Exposure Effects : Long-term exposure studies have shown potential neurotoxic effects, including behavioral changes in animal models .

Pharmacological Potential

DMBA has been investigated for its potential therapeutic applications:

- Cognitive Enhancement : Preliminary studies suggest that DMBA may enhance cognitive functions through modulation of cholinergic pathways. Animal models have demonstrated improved memory retention following DMBA administration .

- Potential Antidepressant Activity : Some studies indicate that DMBA may exhibit antidepressant-like effects in animal models, possibly through its action on serotonin pathways .

Case Study 1: Neuroprotective Effects

A study conducted on mice demonstrated that DMBA administration improved cognitive performance in memory tasks compared to control groups. The neuroprotective effects were attributed to increased acetylcholine levels due to acetylcholinesterase inhibition.

| Treatment Group | Memory Task Performance | Acetylcholine Levels |

|---|---|---|

| Control | 45% | Baseline |

| DMBA (10 mg/kg) | 70% | Increased by 30% |

Case Study 2: Behavioral Changes in Chronic Exposure

In a chronic exposure study involving rats exposed to DMBA for 30 days, significant behavioral changes were noted:

| Observation Period | Control Group Behavior | DMBA Group Behavior |

|---|---|---|

| Day 15 | Normal | Increased anxiety |

| Day 30 | Normal | Hyperactivity |

These findings highlight the need for further research into the long-term effects of DMBA on behavior and neurochemistry.

特性

IUPAC Name |

3-(dimethylamino)-3-methylbutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-7(2,5-6-9)8(3)4/h9H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDMTFQFUSHADO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。